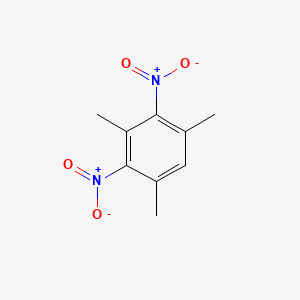

2,4-Dinitromesityleno

Descripción general

Descripción

2,4-Dinitromesitylene, also known as 2,4-Dinitromethylaniline, is a highly reactive organic compound, classified as a nitroaromatic compound. It is a colorless, crystalline solid with a melting point of around 100°C and a boiling point of around 270°C. 2,4-Dinitromesitylene is a highly reactive compound and is used in a variety of scientific and industrial applications.

Aplicaciones Científicas De Investigación

Aplicaciones Ópticas

2,4-Dinitroanilina: , un compuesto estructuralmente similar al 2,4-Dinitromesityleno, ha sido estudiado por su potencial en aplicaciones ópticas. Los cristales únicos de 2,4-dinitroanilina han sido cultivados y caracterizados por su idoneidad en dispositivos optoelectrónicos debido a su buena no linealidad óptica, flexibilidad química y estabilidad térmica . Estas propiedades son cruciales para aplicaciones en tecnologías láser, diodos emisores de luz, transistores, conductores, materiales electrónicos, circuitos ópticos, comunicación óptica, tecnologías de almacenamiento de datos ópticos, procesamiento de señales ópticas, pantallas a color, duplicación de frecuencia, óptica integrada y aplicaciones fotónicas .

Monitoreo Ambiental

La detección y el monitoreo de contaminantes ambientales son aplicaciones críticas donde se podrían utilizar los derivados del this compound. Por ejemplo, las sondas fluorescentes basadas en compuestos similares han mostrado promesa para la detección selectiva de nitrofenoles en ambientes acuáticos, lo cual es esencial para la evaluación de la calidad del agua . Esto indica el potencial del this compound para ser utilizado en el desarrollo de sensores para el monitoreo ambiental.

Tratamiento de Aguas Residuales

Los polímeros impresos molecularmente (MIP) utilizando 2,4-dinitrofenol como plantilla se han sintetizado para la eliminación selectiva de compuestos fenólicos en el tratamiento de aguas residuales . Esto sugiere que el this compound podría utilizarse para crear MIP con alta capacidad de unión y selectividad hacia contaminantes específicos, mejorando la eficiencia de los procesos de tratamiento de aguas residuales.

Ciencia de Materiales

En la ciencia de materiales, las propiedades del this compound podrían explorarse para el desarrollo de nuevos materiales con propiedades mecánicas y químicas deseadas. Sus derivados se han utilizado para estudiar la estructura cristalina y varios grupos funcionales, lo que puede conducir a la creación de materiales con características específicas para aplicaciones industriales .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, specific target organ toxicity - (repeated exposure), and target organs - blood, hematopoietic system .

Propiedades

IUPAC Name |

1,3,5-trimethyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMLQCPPVSVIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209645 | |

| Record name | 2,4-Dinitromesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608-50-4 | |

| Record name | 1,3,5-Trimethyl-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitromesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitromesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitromesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitromesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

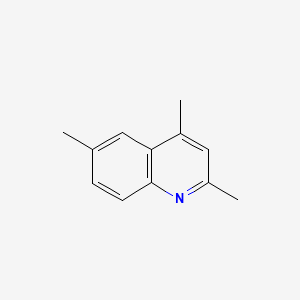

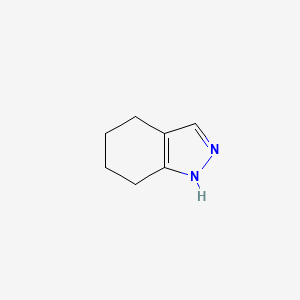

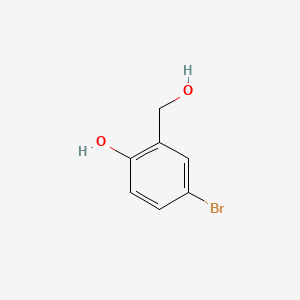

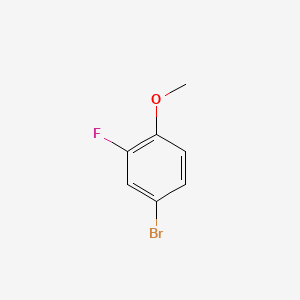

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

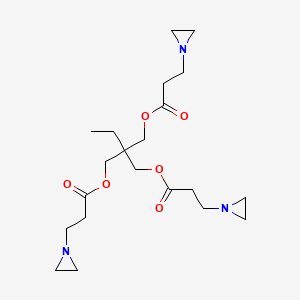

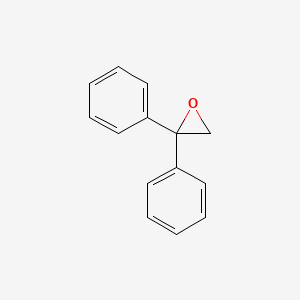

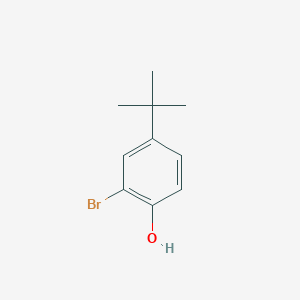

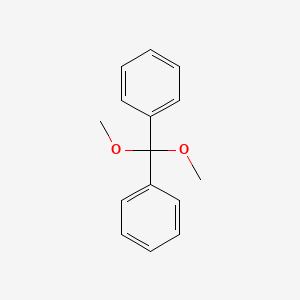

Feasible Synthetic Routes

Q & A

Q1: Can 2,4-dinitromesitylene be hydrogenated to its corresponding diamine, and what challenges might arise?

A1: While the research [] focuses on dinitrobenzenes, it provides insights into the challenges of hydrogenating similar compounds like 2,4-dinitromesitylene.

- Steric Hindrance: The two nitro groups and the three methyl groups in 2,4-dinitromesitylene create significant steric hindrance. This could hinder the adsorption of the molecule onto the catalyst surface, potentially slowing down the hydrogenation reaction or requiring harsher reaction conditions. []

- Selectivity: Achieving high selectivity towards the desired diamine product could be challenging. The presence of multiple reducible groups (two nitro groups) might lead to the formation of unwanted byproducts like partially reduced intermediates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)

![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)